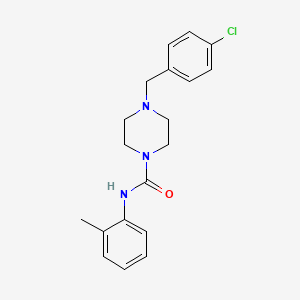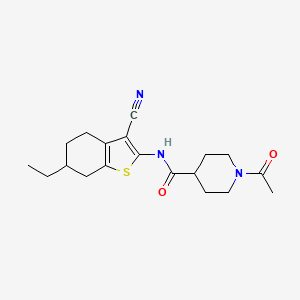![molecular formula C17H21NO2 B5496283 (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5496283.png)
(1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. This compound is known for its unique structure and mechanism of action, making it a promising candidate for further research.
作用機序
The mechanism of action of (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane involves its binding to the dopamine D3 receptor. By blocking this receptor, it can modulate the activity of the dopamine system in the brain, which is involved in the regulation of mood, motivation, and movement.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. It has been found to decrease the release of dopamine in the brain, which can lead to a decrease in motor activity and an improvement in symptoms of Parkinson's disease. It has also been shown to improve cognitive function in animal models of schizophrenia.
実験室実験の利点と制限
One of the advantages of using (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more targeted research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another direction is to further investigate its mechanism of action and potential interactions with other neurotransmitter systems in the brain. Additionally, research could focus on developing more potent and selective derivatives of this compound for therapeutic use.
In conclusion, this compound is a promising compound with potential applications in the treatment of various neurological disorders. Its unique structure and mechanism of action make it an interesting subject for further research, and future studies could lead to the development of new therapies for these disorders.
合成法
The synthesis of (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane involves several steps. The first step is the preparation of the starting material, which is 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). This is followed by the reaction of DBN with phenoxyacetyl chloride to form the intermediate product, which is then treated with 1,3-dibromopropane to obtain the final product.
科学的研究の応用
(1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane has been studied extensively for its potential use in the treatment of various diseases, including Parkinson's disease, schizophrenia, and depression. It has been found to act as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of these disorders.
特性
IUPAC Name |
1-[(1S,2S,6R,7R)-4-azatricyclo[5.2.1.02,6]decan-4-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(11-20-14-4-2-1-3-5-14)18-9-15-12-6-7-13(8-12)16(15)10-18/h1-5,12-13,15-16H,6-11H2/t12-,13+,15-,16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSCASNZUOQJJG-SDSIWUNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CN(C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CN(C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methylbenzyl)cyclopropyl]morpholine-2-carboxamide](/img/structure/B5496211.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B5496218.png)
![8-[(2,4-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496223.png)
![8-[(2,5-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496229.png)


![3-benzyl-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496263.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5496266.png)
![3,5-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B5496276.png)
![2-(4-chlorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5496282.png)
![4-{4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5496288.png)
![3-(3-chlorophenyl)-2-ethyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5496291.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide](/img/structure/B5496292.png)
![(2-furylmethyl)[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B5496298.png)